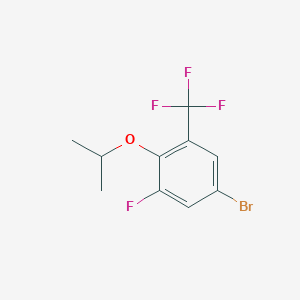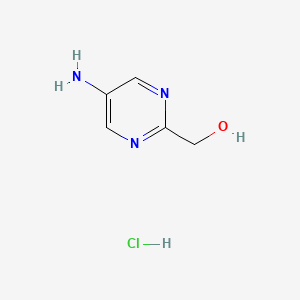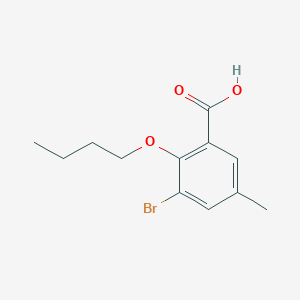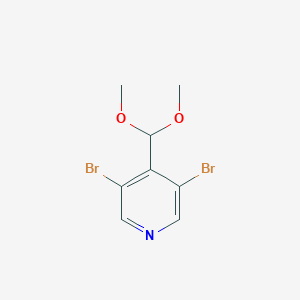
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that is of interest to scientists due to its unique chemical and physical properties. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Aplicaciones Científicas De Investigación
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene has been studied for its potential applications in scientific research. One such application is in the field of organic synthesis, where it can be used as a precursor for the synthesis of other fluorinated aromatic compounds. In addition, this compound has also been studied for its potential use in the synthesis of pharmaceuticals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is still not fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules. This allows it to interact and bind to specific sites on proteins and other molecules, which can then lead to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene are still not fully understood. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. In addition, it has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene in laboratory experiments is its high solubility in organic solvents. This makes it easy to use in a variety of laboratory applications. However, it is also important to note that this compound is highly toxic and should be handled with caution. In addition, it is also important to note that this compound is highly reactive and can easily react with other molecules, which can lead to unwanted side reactions.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene. These include further exploration of its mechanism of action, investigation of its potential applications in the synthesis of pharmaceuticals and other specialty chemicals, and further research into its biochemical and physiological effects. In addition, further research into the synthesis of this compound and its various derivatives could also be beneficial. Finally, further investigation of its toxicity and safety profile could also help to improve its use in laboratory experiments.
Métodos De Síntesis
The synthesis of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a multi-step process that involves the use of a variety of reagents. The first step involves the reaction of 5-bromo-1-fluoro-2-methoxybenzene with methoxyacetyl chloride in the presence of a base catalyst such as triethylamine. This reaction yields the corresponding 2-(methoxymethoxy)-3-(trifluoromethyl)benzene. The next step involves the reaction of this compound with bromine in the presence of a Lewis acid such as aluminum chloride. This reaction yields the desired 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene.
Propiedades
IUPAC Name |
5-bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKSSFSUYBLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)








